TrxR-IN-D9

Übersicht

Beschreibung

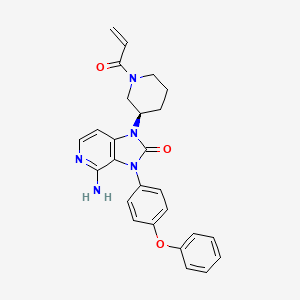

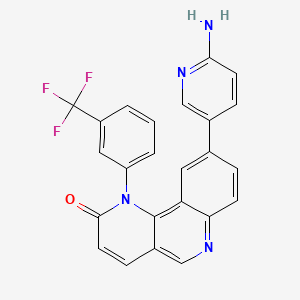

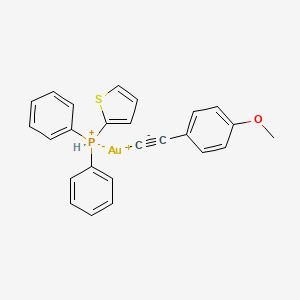

TrxR-IN-D9 is a cell permeable, highly stable phosphinyl gold (I) acetylide complex . It acts as a highly potent inhibitor of thioredoxin reductase (TrxR), with an EC₅₀ of 2.8 nM .

Molecular Structure Analysis

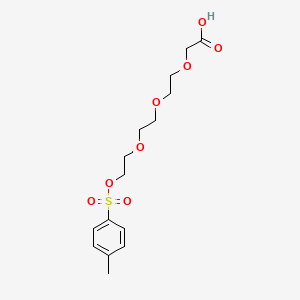

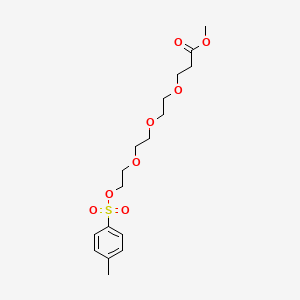

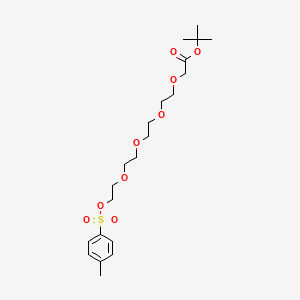

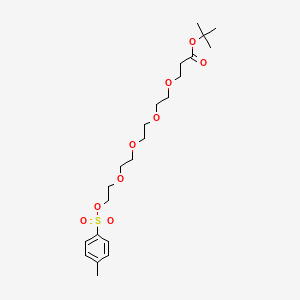

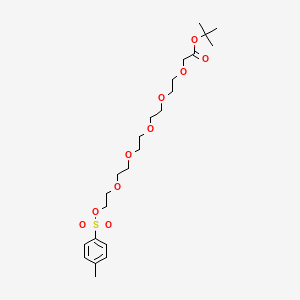

The chemical formula of TrxR-IN-D9 is C25H20AuOPS . Its exact mass is 596.06 and its molecular weight is 596.434 .

Chemical Reactions Analysis

TrxR-IN-D9 acts by blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner . It displays high selectivity over glutathione reductase .

Physical And Chemical Properties Analysis

TrxR-IN-D9 has a chemical formula of C25H20AuOPS and a molecular weight of 596.434 . The elemental analysis shows that it contains Carbon (50.35%), Hydrogen (3.38%), Gold (33.02%), Oxygen (2.68%), Phosphorus (5.19%), and Sulfur (5.38%) .

Wissenschaftliche Forschungsanwendungen

Role in Cancer Research

TrxR-IN-D9, a gold(I) small molecule, has demonstrated significant potential in cancer research. Its mechanism involves inhibiting the activity of thioredoxin reductase (TrxR), an enzyme overexpressed in many aggressive cancers. TrxR plays a crucial role in maintaining redox balance and antioxidant function in cells. By inhibiting TrxR, TrxR-IN-D9 disrupts the homeostasis of cancer cells, leading to increased reactive oxygen species (ROS) levels and oxidation of enzymatic substrates, which can promote cell apoptosis (Zhang et al., 2014).

Drug Delivery Systems and Cancer Therapy

TrxR-IN-D9 has been explored in the context of drug delivery systems (DDS) for cancer therapy. A study discusses a TrxR-interfering DDS based on RGD-PEG-PUSeSe-PEG-RGD self-assembling micelles for imaging-guided gemcitabine chemosensitization and anti-recurrence/metastasis therapy. This DDS responds to TrxR stimuli for drug release while concurrently inhibiting TrxR activity, thus sensitizing tumors to chemotherapy and reducing recurrence/metastasis risk (Yang et al., 2020).

TrxR in Cellular Functions and Cancer

TrxR, targeted by TrxR-IN-D9, is integral to cellular functions and cancer development. It's involved in DNA synthesis, antioxidant defense, and modulation of immune cell function. Its inhibition is linked to cancer therapy due to its role in resistance to chemotherapies and potential to induce apoptosis in certain tumors (Arnér & Holmgren, 2006).

Use in Sensing and Screening Cancer Cells

TrxR-IN-D9 has applications in sensing and screening cancer cells. Studies have developed fluorescent sensor probes using carbon dots for detecting TrxR, a significant target in cancer cell detection. These probes have been successfully used for real-time monitoring of TrxR activities in complex biological systems and for screening cancer cells (Sidhu et al., 2018).

Enhancing Photodynamic Therapy in Tumors

Research has also focused on using TrxR-IN-D9 to enhance tumor photodynamic therapy (PDT). Au nanoclusters, effective in inhibiting TrxR, have been co-loaded with photosensitizers in liposomal nanocomposites. This approach targets TrxR in the tumor cell cytoplasm, thereby enhancing the photodynamic-induced ROS concentration and improving the effectiveness of PDT (Gao et al., 2017).

Eigenschaften

IUPAC Name |

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13PS.C9H7O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;4-7H,2H3;/q;-1;+1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLHVHTLXUINH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#[C-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CS3.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21AuOPS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TrxR-IN-D9 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.